molecular formula C20H19N5O2S B3008531 2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-02-6

2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3008531
CAS No.: 422533-02-6
M. Wt: 393.47
InChI Key: IAPDPOJVPRNOCM-UHFFFAOYSA-N
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Description

2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinazoline moiety, a pyrido[1,2-a]pyrimidinone core, and a methoxyethylamino group. The presence of these functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the quinazoline intermediate. This intermediate is then reacted with a sulfanyl methylating agent under controlled conditions to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with a pyrido[1,2-a]pyrimidinone precursor to form the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the quinazoline moiety to its corresponding amine.

    Substitution: The methoxyethylamino group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy group.

    Cyclization: The compound can participate in cyclization reactions to form various fused ring systems, which are of interest in medicinal chemistry.

Scientific Research Applications

2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells. Additionally, the sulfanyl group can interact with thiol-containing proteins, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include:

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-27-11-9-21-19-15-6-2-3-7-16(15)23-20(24-19)28-13-14-12-18(26)25-10-5-4-8-17(25)22-14/h2-8,10,12H,9,11,13H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPDPOJVPRNOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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